molecular formula C23H25NO3 B2722417 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one CAS No. 844448-98-2

7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Cat. No.: B2722417
CAS No.: 844448-98-2
M. Wt: 363.457
InChI Key: LOBYIKIHFGNGQX-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, benzaldehyde, and 4-methylpiperidine.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde to form 2-hydroxychalcone.

    Cyclization: The 2-hydroxychalcone undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromone core.

    Substitution Reaction: The chromone core is then subjected to a substitution reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

    Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 7-oxo-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one.

    Reduction: Reduction of the chromone core produces dihydrochromone derivatives.

    Substitution: Substitution reactions result in various piperidine derivatives with different functional groups.

Scientific Research Applications

7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperidine moiety, resulting in different biological activity.

    2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Lacks the hydroxyl group at position 7, affecting its reactivity and interactions.

    7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks both the piperidine moiety and the hydroxyl group, leading to significantly different properties.

Uniqueness

The presence of both the hydroxyl group at position 7 and the piperidine moiety at position 8 in 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one imparts unique chemical and biological properties. These functional groups contribute to its potential as an ATR kinase inhibitor and its diverse reactivity in chemical reactions.

Properties

IUPAC Name

7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-15-10-12-24(13-11-15)14-19-20(25)9-8-18-22(26)21(16(2)27-23(18)19)17-6-4-3-5-7-17/h3-9,15,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYIKIHFGNGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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